molecular formula C7H9N3OS B1381711 4-Cyclopropylthiazole-2-carbohydrazide CAS No. 1396762-43-8

4-Cyclopropylthiazole-2-carbohydrazide

Cat. No.: B1381711
CAS No.: 1396762-43-8
M. Wt: 183.23 g/mol
InChI Key: KZVHUMBXYXCMDX-UHFFFAOYSA-N
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Description

4-Cyclopropylthiazole-2-carbohydrazide is a chemical compound with the molecular formula C7H9N3OS and a molecular weight of 183.23 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylthiazole-2-carbohydrazide typically involves the reaction of 4-cyclopropylthiazole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylthiazole-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing

Biological Activity

4-Cyclopropylthiazole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies that highlight its applications in drug development.

Chemical Structure and Properties

This compound is characterized by a thiazole ring, which is known for its biological activity. The compound's structure can be represented as follows:

PropertyDescription
IUPAC Name This compound
CAS Number 1396762-43-8
Molecular Formula C₆H₈N₄S
Molecular Weight 168.22 g/mol
Solubility Soluble in DMSO and ethanol

The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that it may act as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation and inflammation. The thiazole moiety is known to interact with key enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as cancer and bacterial infections.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. A study reported that the compound effectively reduced cell viability in human cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study focused on the effects of this compound on breast cancer cells. The researchers treated MCF-7 cells with varying concentrations of the compound and observed significant reductions in cell proliferation and increased apoptotic markers. The study concluded that this compound could be a promising lead for developing new breast cancer therapies.

Case Study 2: Antimicrobial Activity

Another case study examined the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at low concentrations, indicating its potential as a novel antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, it is useful to compare its biological activities with those of similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityNotes
This compound SignificantModeratePotential for dual-action therapeutic use
Thiazole Derivative A ModerateHighStronger antimicrobial but less selective for cancer cells
Thiazole Derivative B LowModerateLess effective overall compared to 4-Cyclopropylthiazole

Properties

IUPAC Name

4-cyclopropyl-1,3-thiazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c8-10-6(11)7-9-5(3-12-7)4-1-2-4/h3-4H,1-2,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVHUMBXYXCMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217125
Record name 2-Thiazolecarboxylic acid, 4-cyclopropyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396762-43-8
Record name 2-Thiazolecarboxylic acid, 4-cyclopropyl-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396762-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolecarboxylic acid, 4-cyclopropyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Cyclopropylthiazole-2-carbohydrazide
Reactant of Route 2
4-Cyclopropylthiazole-2-carbohydrazide
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4-Cyclopropylthiazole-2-carbohydrazide
Reactant of Route 4
4-Cyclopropylthiazole-2-carbohydrazide
Reactant of Route 5
4-Cyclopropylthiazole-2-carbohydrazide

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